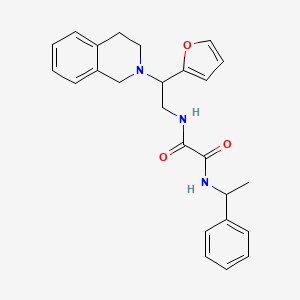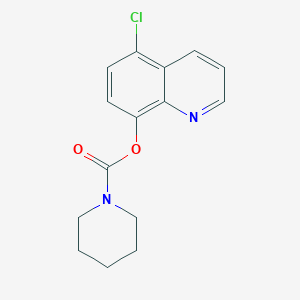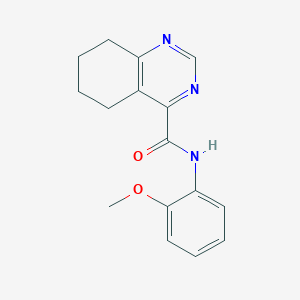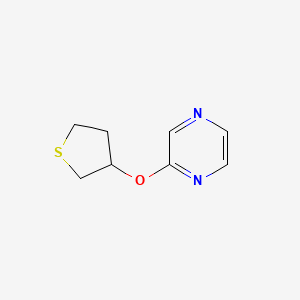
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(1-phenylethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(1-phenylethyl)oxalamide is a multifaceted compound with notable applications in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(1-phenylethyl)oxalamide generally involves multi-step organic reactions. Typical routes include:
Formation of Dihydroisoquinoline Segment: : Starting from isoquinoline, hydrogenation to yield 3,4-dihydroisoquinoline under catalytic conditions.
Incorporation of Furan Moiety: : Reacting furfuryl bromide with a suitable nucleophile to introduce the furan ring.
Coupling Reactions: : Employing coupling reactions, such as amidation, to link the 3,4-dihydroisoquinoline segment with the furan ring through an ethyl bridge.
Oxalamide Formation: : Finally, the reaction of the amine groups with oxalyl chloride or oxalic acid derivatives to form the oxalamide structure.
Industrial Production Methods: On an industrial scale, the synthesis may involve flow chemistry techniques to enhance efficiency and yield. Employing robust catalysts and optimizing reaction conditions for each step ensures large-scale reproducibility and purity of the final product.
Types of Reactions
Oxidation: : It undergoes oxidation reactions, particularly at the dihydroisoquinoline and furan moieties, often using reagents like potassium permanganate or chromium trioxide.
Reduction: : The compound can undergo reduction, typically at the oxalamide linkages, using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: : The aromatic rings present (phenyl and furan) can undergo electrophilic or nucleophilic substitution reactions under suitable conditions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromium trioxide, and other strong oxidants.
Reduction: : Hydrogen gas with Pd/C or other hydrogenation catalysts.
Substitution: : Varies with the target; for electrophilic substitution, reagents like halogens with Lewis acids, for nucleophilic substitution, using suitable nucleophiles under basic conditions.
Major Products
Oxidation: : Introduction of hydroxyl or carbonyl functionalities.
Reduction: : Amino or hydroxy derivatives.
Substitution: : Varied products depending on the substituents introduced.
Applications De Recherche Scientifique
Chemistry: N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(1-phenylethyl)oxalamide serves as an intermediate in complex organic syntheses, aiding the development of novel compounds with potentially useful properties.
Biology: In biological research, the compound’s interactions with enzymes and receptors are explored, providing insights into biological pathways and mechanisms.
Medicine: Potential therapeutic applications are being investigated, particularly in targeting specific proteins or pathways involved in diseases such as cancer or neurological disorders.
Industry: The compound’s stability and reactivity make it suitable for various industrial applications, including as a catalyst precursor or in materials science for the development of new materials with specific properties.
Mécanisme D'action
The compound’s mechanism of action in biological systems often involves binding to specific molecular targets, such as enzymes or receptors, influencing their activity. The pathways affected can vary, but generally include signaling pathways relevant to the compound’s therapeutic targets. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist.
Similar Compounds
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-N2-phenylethyl oxalamide
N1-(2-(furan-2-yl)ethyl)-N2-(1-phenylethyl)oxalamide
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-phenylethyl)oxalamide
Uniqueness: What sets N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(1-phenylethyl)oxalamide apart is the combination of its structural elements, which confer a unique set of chemical properties and reactivities. This structural uniqueness is crucial for its specific interactions in biological and industrial contexts.
Propriétés
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-N'-(1-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3/c1-18(19-8-3-2-4-9-19)27-25(30)24(29)26-16-22(23-12-7-15-31-23)28-14-13-20-10-5-6-11-21(20)17-28/h2-12,15,18,22H,13-14,16-17H2,1H3,(H,26,29)(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTKKRAHNDJQKSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2892214.png)
![N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2892215.png)
![N-{[4-(3-methylphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2892216.png)

![Ethyl 4-[(4,6-dimethoxy-2-pyrimidinyl)oxy]benzenecarboxylate](/img/structure/B2892222.png)


![N-(4-butylphenyl)-2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2892226.png)
![4-{[4-(Tert-butyl)benzyl]sulfanyl}-7-chloro-2,3-dihydro-1,5-benzothiazepine](/img/structure/B2892227.png)
![tert-Butyl 1-(5-(ethoxycarbonyl)-2-(methylthio)pyrimidin-4-yl)-3-oxo-1,4-diazaspiro[5.5]undecane-4-carboxylate](/img/structure/B2892228.png)
![3-benzyl-5-methyl-2,4-dioxo-N-(1-phenylethyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2892231.png)
![2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}pyridine-4-carboxamide](/img/structure/B2892232.png)


